molecular formula C14H19N3O3S B4282104 N-(4-ethylcyclohexyl)-2,1,3-benzoxadiazole-4-sulfonamide

N-(4-ethylcyclohexyl)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B4282104
M. Wt: 309.39 g/mol
InChI Key: ONVJEVFFBAFCML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylcyclohexyl)-2,1,3-benzoxadiazole-4-sulfonamide: is a complex organic compound that belongs to the class of benzoxadiazoles These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylcyclohexyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves the following steps:

    Formation of the Benzoxadiazole Ring: The benzoxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as o-nitroaniline derivatives, under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzoxadiazole intermediate with sulfonyl chlorides in the presence of a base, such as triethylamine or pyridine.

    Attachment of the 4-ethylcyclohexyl Group: The final step involves the alkylation of the benzoxadiazole-sulfonamide intermediate with 4-ethylcyclohexyl bromide or a similar alkylating agent under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors, green solvents, and catalytic processes to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-ethylcyclohexyl)-2,1,3-benzoxadiazole-4-sulfonamide can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of ketones or alcohols.

    Reduction: The compound can be reduced at the benzoxadiazole ring or the sulfonamide group, resulting in the formation of amines or other reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products:

    Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Introduction of various functional groups, such as halogens, nitro groups, or sulfonic acid groups, on the benzoxadiazole ring.

Scientific Research Applications

Chemistry: N-(4-ethylcyclohexyl)-2,1,3-benzoxadiazole-4-sulfonamide is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme activity, protein-ligand interactions, and cellular signaling pathways. Its sulfonamide group is known to interact with various biological targets, making it a valuable tool in biochemical assays.

Medicine: this compound has potential applications in medicinal chemistry, particularly as an inhibitor of enzymes or receptors involved in disease pathways. Its structure can be modified to enhance its pharmacological properties and target specificity.

Industry: In industrial applications, this compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-ethylcyclohexyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The benzoxadiazole ring may also contribute to the compound’s binding affinity and specificity through π-π stacking interactions and hydrophobic effects.

Comparison with Similar Compounds

    N-(4-ethylcyclohexyl)-N’-propylurea: This compound shares the 4-ethylcyclohexyl group but has a different functional group (urea) instead of the benzoxadiazole-sulfonamide structure.

    N-[(trans-4-ethylcyclohexyl)carbonyl]-D-phenylalanine: This compound contains the 4-ethylcyclohexyl group and a phenylalanine moiety, differing in its overall structure and functional groups.

Uniqueness: N-(4-ethylcyclohexyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to the presence of both the benzoxadiazole ring and the sulfonamide group. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential biological activity. The compound’s structure allows for versatile modifications, making it a valuable scaffold for the development of new chemical entities with diverse applications.

Properties

IUPAC Name

N-(4-ethylcyclohexyl)-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-2-10-6-8-11(9-7-10)17-21(18,19)13-5-3-4-12-14(13)16-20-15-12/h3-5,10-11,17H,2,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVJEVFFBAFCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)NS(=O)(=O)C2=CC=CC3=NON=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-ethylcyclohexyl)-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 2
N-(4-ethylcyclohexyl)-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 3
N-(4-ethylcyclohexyl)-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 4
N-(4-ethylcyclohexyl)-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 5
N-(4-ethylcyclohexyl)-2,1,3-benzoxadiazole-4-sulfonamide
Reactant of Route 6
N-(4-ethylcyclohexyl)-2,1,3-benzoxadiazole-4-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.